(4aS,8aS)-decahydro-1,5-naphthyridine
Overview
Description
“(4aS,8aS)-decahydro-1,5-naphthyridine” is a chemical compound with the CAS Number: 219522-28-8. It has a molecular weight of 140.23 . The IUPAC name for this compound is (4aS,8aS)-decahydro [1,5]naphthyridine .
Molecular Structure Analysis
The InChI code for “(4aS,8aS)-decahydro-1,5-naphthyridine” is 1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4aS,8aS)-decahydro-1,5-naphthyridine” has a molecular formula of C8H16N2 and a molecular weight of 140.23 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Novel Synthesis and Biological Evaluation
A straightforward and highly efficient series of new substituted 3-aryl-1,8-naphthyridine derivatives were synthesized, demonstrating good efficacy, easy workup, and simple purification. These compounds were evaluated for their antimicrobial activity, indicating the potential of naphthyridine derivatives in therapeutic applications (Ravi et al., 2018).
Broad Biological Activities
Naphthyridine derivatives exhibit a variety of interesting biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. They have also shown potential in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. These synthetic derivatives possess further applications as anti-osteoporotic, anti-allergic, antimalarial, and other therapeutic agents, establishing them as potent scaffolds in medicinal research (Madaan et al., 2015).
Antimicrobial Agents
A series of novel 1,8-naphthyridine-3-carboxylic acid derivatives were synthesized and showed broad-spectrum antimicrobial activity against various bacteria and fungi. Some derivatives exhibited remarkable bactericidal activity, suggesting their potential as novel anti-infective agents (Gurjar et al., 2020).
Enzyme Inhibition Studies
Stereoisomers of decahydro-2-naphthyl-N-n-butylcarbamate were synthesized and tested for their inhibitory potency against Pseudomonas lipase, showing that certain stereoisomers are more potent inhibitors than others. These findings contribute to the development of enzyme-specific inhibitors (Lin et al., 2011).
Anti-HIV Activity
Trans-decahydro-1,6-naphthyridine derivatives were synthesized and found to exhibit anti-HIV activity, highlighting the potential of naphthyridine scaffolds in antiviral research (Esipova et al., 2006).
Organic Semiconductor Materials
A series of 4,8-substituted 1,5-naphthyridines were synthesized and characterized for their opto-electrical properties, demonstrating their potential as blue-emitting materials for OLED applications. This illustrates the versatility of naphthyridine derivatives in materials science (Wang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDLNSKAAOHTF-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCN2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CCCN2)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286721 | |
Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,8aS)-decahydro-1,5-naphthyridine | |
CAS RN |
219522-28-8 | |
Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219522-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4aS,8aS)-Decahydro-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701286721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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